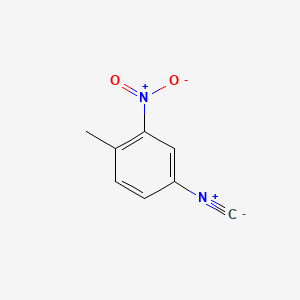
4-Isocyano-1-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyano-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O2 It is characterized by the presence of an isocyano group (-NC) and a nitro group (-NO2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1-methyl-2-nitrobenzene typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyano-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-isocyano-1-methyl-2-aminobenzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Isocyano-1-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isocyano-1-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The isocyano group can act as a ligand, binding to metal centers in catalytic processes. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Isocyano-4-nitrobenzene: Similar structure but lacks the methyl group.
4-Isocyano-2-nitrotoluene: Similar structure with a different position of the nitro group.
Uniqueness
The presence of both the isocyano and nitro groups on the benzene ring provides a versatile platform for various chemical transformations and applications .
Propiedades
Número CAS |
1930-92-3 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4-isocyano-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H6N2O2/c1-6-3-4-7(9-2)5-8(6)10(11)12/h3-5H,1H3 |
Clave InChI |
SYOOTANVMYGYGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+]#[C-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
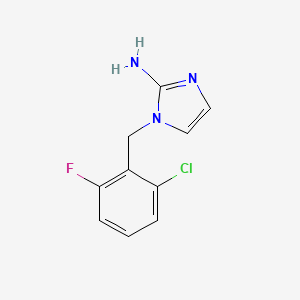
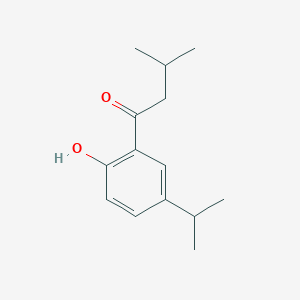
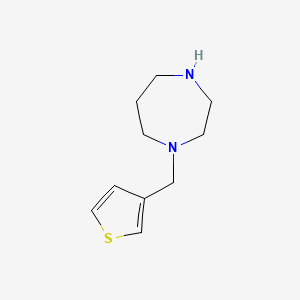
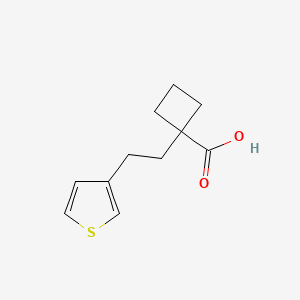
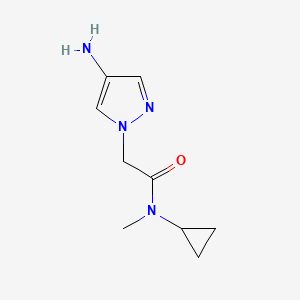
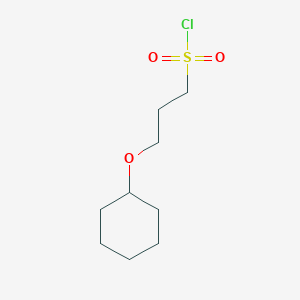
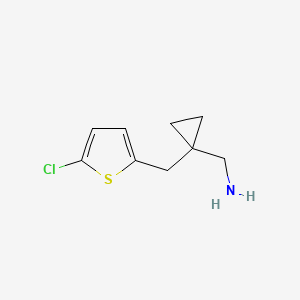
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
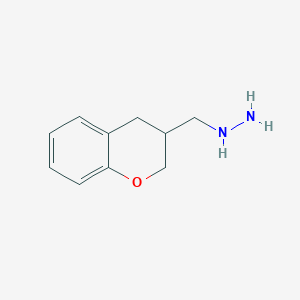
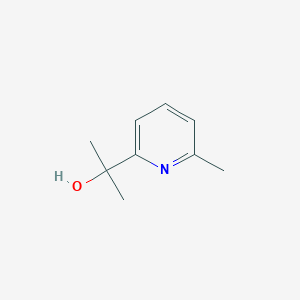
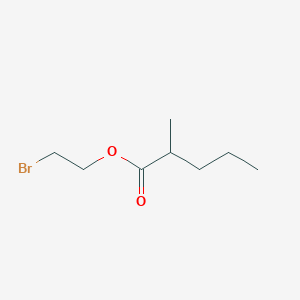
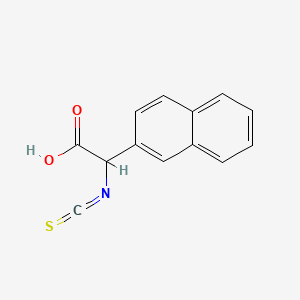
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
